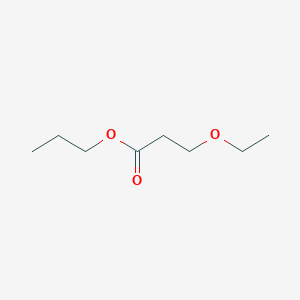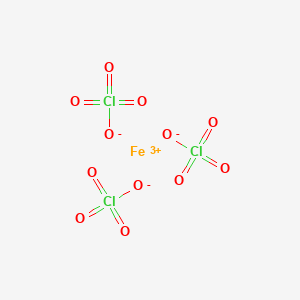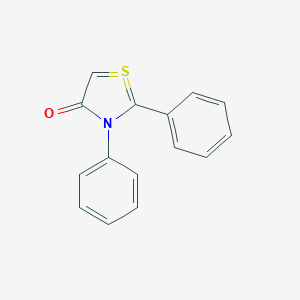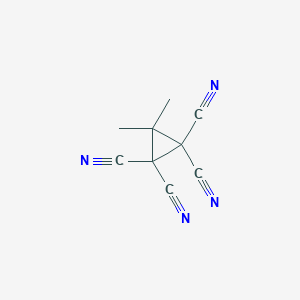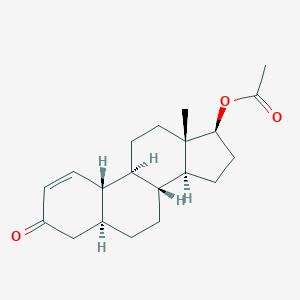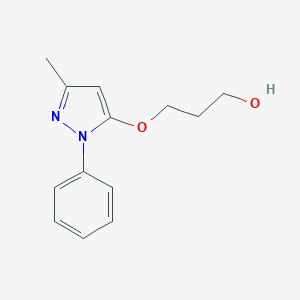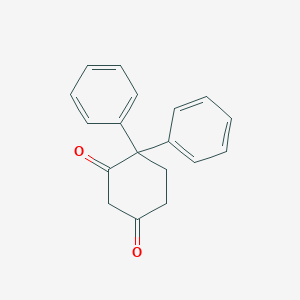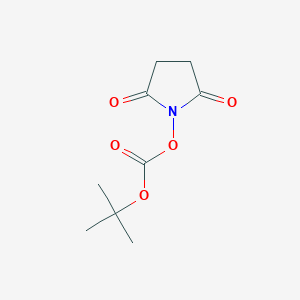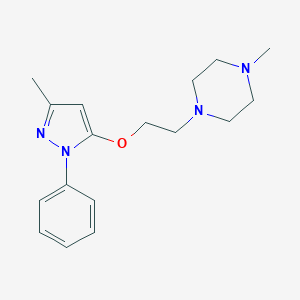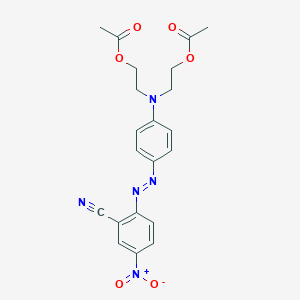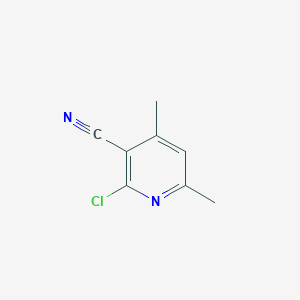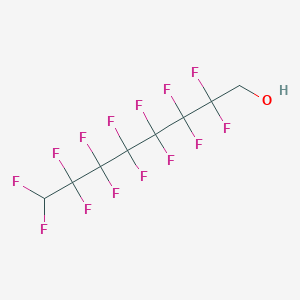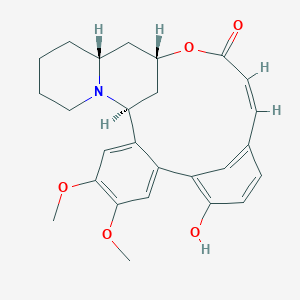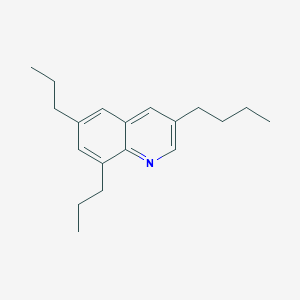
3-Butyl-6,8-dipropylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-6,8-dipropylquinoline, also known as BPQ, is a synthetic compound that has been studied for its potential applications in various fields, including medicine and agriculture. BPQ is a quinoline derivative that has been found to possess interesting biological properties, such as antimicrobial and antiparasitic activity.
作用機序
The mechanism of action of 3-Butyl-6,8-dipropylquinoline is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in microorganisms and parasites. 3-Butyl-6,8-dipropylquinoline has been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and cell walls. It has also been found to inhibit the growth of parasites by interfering with their energy metabolism and DNA synthesis.
生化学的および生理学的効果
3-Butyl-6,8-dipropylquinoline has been found to have a range of biochemical and physiological effects, depending on the organism being studied. In bacteria, 3-Butyl-6,8-dipropylquinoline has been found to disrupt the synthesis of peptidoglycan, a key component of the bacterial cell wall. In fungi, 3-Butyl-6,8-dipropylquinoline has been found to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. In parasites, 3-Butyl-6,8-dipropylquinoline has been found to inhibit the synthesis of heme, a key component of the parasite's energy metabolism.
実験室実験の利点と制限
3-Butyl-6,8-dipropylquinoline has several advantages for use in lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and ease of synthesis. However, there are also limitations to its use, including its relatively low solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for 3-Butyl-6,8-dipropylquinoline research, including the development of new synthesis methods to improve yield and purity, the investigation of its potential use as a therapeutic agent for various diseases, and the exploration of its mode of action at the molecular level. Additionally, there is potential for 3-Butyl-6,8-dipropylquinoline to be used in combination with other drugs to enhance their efficacy and reduce the risk of drug resistance.
合成法
3-Butyl-6,8-dipropylquinoline can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzaldehyde with butylamine, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with propyl bromide to form the final product. This method has been optimized to yield high purity 3-Butyl-6,8-dipropylquinoline with good yield.
科学的研究の応用
3-Butyl-6,8-dipropylquinoline has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, 3-Butyl-6,8-dipropylquinoline has been found to possess antimicrobial activity against a range of bacteria, fungi, and parasites. It has also been found to possess antipsychotic and anti-inflammatory properties. In agriculture, 3-Butyl-6,8-dipropylquinoline has been studied for its potential use as a pesticide, as it has been found to be effective against a range of insect pests.
特性
CAS番号 |
10372-07-3 |
|---|---|
製品名 |
3-Butyl-6,8-dipropylquinoline |
分子式 |
C19H27N |
分子量 |
269.4 g/mol |
IUPAC名 |
3-butyl-6,8-dipropylquinoline |
InChI |
InChI=1S/C19H27N/c1-4-7-10-16-13-18-12-15(8-5-2)11-17(9-6-3)19(18)20-14-16/h11-14H,4-10H2,1-3H3 |
InChIキー |
KJRLWDICSCYJKR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CN=C2C(=C1)C=C(C=C2CCC)CCC |
正規SMILES |
CCCCC1=CN=C2C(=C1)C=C(C=C2CCC)CCC |
同義語 |
3-Butyl-6,8-dipropylquinoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



